methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C18H18FNO5S and its molecular weight is 379.4. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process:
Step 1: Synthesis of 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride as starting materials.
Step 2: Reaction between 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride to form an intermediate sulfonamide.
Step 3: Alkylation of the sulfonamide with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce costs. Continuous flow reactors and automation may also be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can convert the sulfonyl group to a sulfide or thiol.
Substitution: Both aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms and catalysis.
Biology: Potential use in probing biological pathways, enzyme inhibition, or as a fluorescent probe.
Medicine: Investigation into its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activity.
Industry: Application in material science, such as the production of polymers or as an additive in specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
The compound may act by binding to specific enzymes or receptors, disrupting their normal function.
It can interfere with cellular pathways, such as signal transduction or metabolic processes.
Molecular docking studies and bioassays can help identify its precise mechanism of action.
Comparison with Similar Compounds
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
Ethyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate
Uniqueness:
The combination of the ethoxyphenyl and fluorophenyl sulfonyl groups imparts unique electronic and steric properties, influencing its reactivity and interactions.
Compared to similar compounds, it may exhibit distinct biological activity or chemical behavior due to subtle differences in substituent effects.
This detailed exploration provides a comprehensive understanding of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate, from its synthesis and chemical reactivity to its diverse applications and unique characteristics.
Properties
IUPAC Name |
methyl (E)-3-(4-ethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJLGKFVSGVJJ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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